Product packaging for Benzyl 2-(4-(bromomethyl)phenyl)acetate(Cat. No.:CAS No. 140233-65-4)

Benzyl 2-(4-(bromomethyl)phenyl)acetate

Cat. No.: B3238167
CAS No.: 140233-65-4
M. Wt: 319.19 g/mol
InChI Key: NULZSYVCOGJFJP-UHFFFAOYSA-N
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Description

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of Benzyl (B1604629) 2-(4-(bromomethyl)phenyl)acetate is not publicly documented, analysis of closely related analogs provides significant insight into its likely solid-state conformation and intermolecular interactions.

A relevant example is the crystal structure of benzyl-ammonium phenyl-acetate, which contains the same core benzyl and phenylacetate (B1230308) moieties. nih.gov In this analog, the crystal structure is significantly influenced by hydrogen bonding and hydrophobic interactions. nih.gov The N-H···O hydrogen bonds between the ammonium (B1175870) and carboxylate groups create hydrophilic channels within the crystal lattice. nih.gov Concurrently, the benzyl groups arrange themselves to form distinct hydrophobic layers, with the aromatic rings adopting edge-to-face packing arrangements. nih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for chemical analysis. ijpsjournal.comajrconline.org For Benzyl 2-(4-(bromomethyl)phenyl)acetate, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful hyphenated tools.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation capability of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for assessing the purity of this compound and identifying volatile impurities or byproducts from its synthesis. epo.orggoogle.com In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. researchgate.net The mass spectrometer then ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. The predicted mass spectrum for benzyl acetate (B1210297), a likely fragment of the title compound, can be used as a guide for interpreting fragmentation patterns. hmdb.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an indispensable tool for the definitive identification and quantification of compounds in complex mixtures. nih.gov It couples HPLC with two stages of mass analysis. researchgate.net The first stage separates the parent ion of the target compound, while the second stage fragments this ion through collision-induced dissociation and analyzes the resulting product ions. nih.govresearchgate.net This process provides a high degree of structural confirmation and is extremely selective. Commercial vendors of this compound often provide LC-MS data to confirm the product's identity. bldpharm.com A typical LC-MS/MS system would utilize an electrospray ionization (ESI) source to gently ionize the molecules eluting from the HPLC column, followed by analysis with a triple quadrupole or time-of-flight (TOF) mass spectrometer. ajrconline.orgljmu.ac.uk This technique is essential for trace-level analysis and detailed structural elucidation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrO2 B3238167 Benzyl 2-(4-(bromomethyl)phenyl)acetate CAS No. 140233-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-[4-(bromomethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULZSYVCOGJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739886
Record name Benzyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140233-65-4
Record name Benzyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Applications of Benzyl 2 4 Bromomethyl Phenyl Acetate in Chemical Research

Utilization as a Key Building Block in Complex Molecular Architectures

The dual functionality of Benzyl (B1604629) 2-(4-(bromomethyl)phenyl)acetate makes it an exemplary starting material for creating intricate molecular designs. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the benzyl ester acts as a protected form of a carboxylic acid, which can be unmasked under specific conditions for further coupling reactions.

Functional Group Reactivity Potential Transformations
Bromomethyl (-CH₂Br) ElectrophilicNucleophilic substitution (e.g., with amines, alcohols, thiols), conversion to aldehydes, nitriles, or phosphonium (B103445) salts.
Benzyl Ester (-COOCH₂Ph) Protected Carboxylic AcidDeprotection (typically via hydrogenolysis) to reveal a free carboxylic acid (-COOH) for amide bond formation, esterification, etc.

This interactive table summarizes the key reactive sites of Benzyl 2-(4-(bromomethyl)phenyl)acetate.

In the field of medicinal chemistry, the development of specific enzyme inhibitors is a critical endeavor. Serine proteases, a class of enzymes involved in numerous physiological and pathological processes, are important therapeutic targets. nih.gov The synthesis of macrocyclic peptide inhibitors has emerged as a powerful strategy to enhance potency and selectivity. nih.gov

This compound is an ideal scaffold for constructing such macrocyclic inhibitors. Its bromomethyl group can be used to alkylate a nucleophilic amino acid side chain, such as the hydroxyl group of tyrosine, within a peptide sequence. Following this anchoring step, the benzyl ester can be deprotected to liberate the carboxylic acid. This newly formed acid can then be coupled with an N-terminal amine of the same peptide chain to form a macrocycle. This strategic approach allows for the creation of conformationally constrained peptide loops that can fit precisely into the active site of a target serine protease. nih.gov

Supramolecular chemistry focuses on the design of large, well-organized chemical systems from smaller molecular components. Crown ethers and other macrocyclic hosts are fundamental to this field, known for their ability to selectively bind ions and small molecules. The defined geometry of this compound makes it a suitable component for the rational design of such receptors.

The synthesis can involve a reaction where the bromomethyl group reacts with a diol under Williamson ether synthesis conditions. By using a long-chain polyethylene (B3416737) glycol derivative, the rigid phenylacetate (B1230308) unit can be incorporated into a larger macrocyclic structure. The ester group can be retained as part of the final structure or hydrolyzed to introduce a carboxylate group, which can act as an additional binding site or a point of attachment for other functional moieties.

Heterocyclic compounds form the core of a vast number of pharmaceuticals and functional materials. nih.gov this compound serves as a versatile starting point for synthesizing complex heterocyclic systems. The bromomethyl group is a key functional handle that enables a variety of cyclization strategies.

For instance, the bromide can be displaced by a nucleophile that is part of another ring system, leading to the formation of fused or spirocyclic structures. Alternatively, the bromomethyl group can be converted into other functionalities, such as an aldehyde via the Sommelet reaction or a nitrile by reaction with cyanide. chemicalbook.com These new groups can then participate in condensation and cyclization reactions with various reagents to build diverse heterocyclic scaffolds, such as pyrimidines or diazepines. nih.gov

The development of chemical probes is essential for studying biological processes and for diagnostic applications. Activity-based probes (ABPs), for example, are used to profile the activity of specific enzymes within complex biological samples. nih.gov this compound can be incorporated into the structure of such probes.

The bromomethyl end can be used to attach the molecule to a reporter tag, such as a fluorophore or a biotin (B1667282) moiety for subsequent detection and purification. The phenylacetate portion, after deprotection and modification, can be tailored to act as a recognition element for a specific biological target. This modular approach allows for the creation of a wide range of functional probes for various research applications.

Application in Polymer Chemistry and Dendrimer Synthesis

The reactivity of the benzyl bromide moiety makes this compound a candidate for use in polymer science. It can potentially act as an initiator in certain types of living polymerization or as a chain transfer agent to control molecular weight.

Its bifunctional nature is particularly well-suited for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules. nih.gov In a divergent synthesis approach, a multifunctional core molecule can react with the bromomethyl group of several this compound units. In the next step, the benzyl esters of this first "generation" are all deprotected to reveal multiple carboxylic acid groups. These acid groups then serve as the reaction sites for the next layer of building blocks, allowing for the controlled, generational growth of the dendrimer. nih.gov

Polymer Type Potential Role of this compound
Linear Polymers Monomer (via conversion of ester), Initiator, or Chain-transfer agent.
Dendrimers Branching unit in divergent synthesis strategies.
Grafted Polymers Attachment point for grafting side chains onto a polymer backbone.

This interactive table outlines the potential applications of this compound in polymer and dendrimer synthesis.

Conjugation Strategies for Biomolecules and Surfaces

The ability to immobilize molecules onto solid supports or conjugate them to biomolecules is crucial for applications ranging from heterogeneous catalysis to diagnostics and drug delivery. The electrophilic nature of the bromomethyl group makes this compound an excellent candidate for such conjugation strategies.

It can be covalently attached to surfaces functionalized with nucleophilic groups, such as amine- or thiol-terminated self-assembled monolayers on gold or silica. This process allows for the creation of a well-defined molecular layer on a surface. The benzyl ester remains protected during this surface coupling and can be subsequently removed to expose a carboxylic acid, which can then be used to capture other molecules or to alter the surface properties. mdpi.com A similar strategy can be applied to conjugate the molecule to nucleophilic residues (e.g., lysine (B10760008) or cysteine) on the surface of proteins or peptides.

Development of Novel Synthetic Reagents and Catalysts

The true potential of this compound in advanced chemical synthesis lies in its utility as a foundational building block for novel reagents and catalysts. The presence of the benzylic bromide functional group is key to this potential, as it is a highly effective electrophile for alkylating various nucleophiles. This reactivity allows for the strategic introduction of the 4-(carbobenzyloxymethyl)benzyl moiety into a range of molecular frameworks, thereby creating new chemical entities with catalytic or reagent-specific properties.

The primary routes for its application in this area involve its reaction with Lewis bases, such as tertiary amines and phosphines, to generate quaternary ammonium (B1175870) and phosphonium salts. These salts are a cornerstone of various catalytic systems.

Synthesis of Phosphonium Salt Reagents:

One of the most direct applications of a benzyl bromide derivative like this compound is in the synthesis of phosphonium salts. biomedres.usresearchgate.net The reaction with a tertiary phosphine, most commonly triphenylphosphine, results in the formation of a benzyltriphenylphosphonium (B107652) bromide salt.

This transformation is significant because phosphonium salts are the stable precursors to Wittig reagents, which are indispensable for the synthesis of alkenes from carbonyl compounds (aldehydes and ketones). By using this compound, a Wittig reagent can be synthesized that attaches a 4-(carbobenzyloxymethyl)phenyl group to the target molecule. The ester functionality within the reagent can be carried through the Wittig reaction sequence for subsequent chemical modifications.

Development of Phase-Transfer Catalysts and Ionic Liquids:

The quaternization reaction is not limited to phosphines. The reaction of this compound with tertiary amines or heterocyclic compounds like 1-methylimidazole (B24206) can be used to synthesize quaternary ammonium salts or imidazolium (B1220033) salts, respectively. pharmtech.com These classes of compounds are widely used as:

Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts can facilitate reactions between reactants located in separate immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary. ignited.in A catalyst derived from this compound would offer a specific lipophilicity and steric profile due to its unique substituents.

Ionic Liquids (ILs): Salts with low melting points (below 100 °C) are classified as ionic liquids and are considered "green" solvents and catalysts due to their low vapor pressure and high thermal stability. researchgate.netmdpi.com Synthesizing an imidazolium or pyridinium (B92312) salt from this compound would yield a novel ionic liquid, where the properties are tuned by the nature of the cation derived from the starting benzyl bromide.

Immobilization on Polymeric Supports:

The reactive bromomethyl group serves as an excellent anchor for immobilizing a catalytic species onto a solid support, such as a polymer resin (e.g., polystyrene, silica). scilit.com This approach is fundamental to creating heterogeneous catalysts, which are highly valued in industrial processes for their ease of separation from the reaction mixture, leading to simplified purification and catalyst recycling.

The process would involve reacting a polymer functionalized with nucleophilic groups (e.g., amino or pyridine (B92270) groups) with this compound. The resulting polymer-supported benzyl moiety could then be further functionalized, or the attached group itself could possess catalytic activity.

The table below summarizes the potential transformations of this compound into various classes of reagents and catalysts.

Starting MaterialReactantResulting SpeciesClass of Reagent/Catalyst
This compoundTriphenylphosphineBenzyltriphenylphosphonium SaltWittig Reagent Precursor, Organocatalyst
This compoundTertiary Amine (e.g., Triethylamine)Quaternary Ammonium SaltPhase-Transfer Catalyst
This compoundN-MethylimidazoleImidazolium SaltIonic Liquid, N-Heterocyclic Carbene Precursor
This compoundPolymer with Nucleophilic GroupsFunctionalized PolymerPolymer-Supported Catalyst/Reagent

Advanced Analytical Characterization Techniques for Benzyl 2 4 Bromomethyl Phenyl Acetate Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the primary toolset for determining the molecular structure of a chemical compound. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for Benzyl (B1604629) 2-(4-(bromomethyl)phenyl)acetate are not widely published, the expected chemical shifts (δ) in ¹H and ¹³C NMR can be predicted based on its distinct structural components: the benzyl ester group, the phenylacetate (B1230308) core, and the bromomethyl substituent.

In ¹H NMR analysis, distinct signals are anticipated for the protons of the benzyl group's aromatic ring, the benzylic CH₂ adjacent to the ester oxygen, the methylene (B1212753) bridge (CH₂) of the acetate (B1210297) moiety, the aromatic protons of the central phenyl ring, and the brominated methylene (CH₂Br) group. The integration of these signals would confirm the number of protons in each unique chemical environment.

In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal. Key expected signals include the carbonyl carbon of the ester, the carbons of the two different aromatic rings, and the three distinct methylene carbons (ester, acetate, and bromomethyl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 2-(4-(bromomethyl)phenyl)acetate (Note: These are estimated values based on standard chemical shift ranges. Actual experimental values may vary.)

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Benzyl Aromatic C-H7.30 - 7.45 (m, 5H)128.0 - 129.0
Benzyl CH₂-O~5.15 (s, 2H)~67.0
Phenylacetate CH₂~3.70 (s, 2H)~41.0
Central Phenyl C-H~7.30 (d) and ~7.40 (d)129.0 - 131.0
Bromomethyl CH₂-Br~4.50 (s, 2H)~33.0
Ester C=ON/A~171.0
Aromatic Quaternary CN/A135.0 - 138.0

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₆H₁₅BrO₂), HRMS would confirm the molecular weight of approximately 319.0255 g/mol . guidechem.com The presence of bromine would be evident from a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the mass spectrum would further corroborate the structure, likely showing losses of the benzyl group (C₇H₇) or the bromomethyl group (CH₂Br).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, prominent peak around 1735-1750 cm⁻¹ would indicate the stretching vibration of the ester carbonyl (C=O) group. The C-O stretching of the ester would appear in the 1150-1250 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be seen just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region, around 600-700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations would be prominent, and while the C=O stretch is often weaker in Raman than in IR, it would still be observable. The symmetric stretches of the non-polar parts of the molecule would be enhanced.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges for the specified functional groups.)

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹)
Aromatic C-HStretching3030 - 3100
Aliphatic C-HStretching2850 - 2960
Ester C=OStretching1735 - 1750
Ester C-OStretching1150 - 1250
Aromatic C=CStretching1450 - 1600
C-BrStretching600 - 700

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The presence of two phenyl rings in this compound would lead to characteristic absorption bands in the ultraviolet region, typically between 250 and 270 nm. rsc.org These absorptions are due to π-π* transitions within the aromatic systems. The exact absorption maxima (λ_max) and molar absorptivity can be used for quantitative analysis.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, could also be applicable. Aromatic compounds like this one often fluoresce. An analysis would involve measuring the excitation and emission wavelengths, which can provide information about the electronic structure and environment of the molecule.

Chromatographic Separation and Quantification in Complex Mixtures

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, and for quantifying its concentration.

Gas Chromatography (GC) with Specialized Detectors

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis, likely requiring a high-temperature column and an appropriate temperature program.

For detection, a Flame Ionization Detector (FID) would provide excellent sensitivity for quantification due to the high carbon content of the molecule. Alternatively, an Electron Capture Detector (ECD) would be highly selective and sensitive for this compound due to the presence of the electronegative bromine atom. The ultimate detection method would be a mass spectrometer (GC-MS), which would provide both separation and structural confirmation by yielding a mass spectrum for the eluting compound that could be compared against known data.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Given the compound's aromatic nature, it possesses inherent chromophores that make it suitable for UV detection, one of the most common modes used in HPLC. greyhoundchrom.com

Methodologies for structurally similar compounds, such as benzyl alcohol and other benzyl esters, often employ reversed-phase (RP) HPLC. austinpublishinggroup.comscirp.org This typically involves a C18 stationary phase, which provides hydrophobic interactions suitable for separating non-polar and moderately polar compounds. helixchrom.com The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous component, which can be water or a buffer. austinpublishinggroup.comresearchgate.net The elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions to optimize the separation of the main compound from any impurities. austinpublishinggroup.com For instance, a validated RP-HPLC method for benzyl alcohol used a Hypersil BDS C18 column with an acetonitrile and triethylamine (B128534) buffer mobile phase, with UV detection at 220 nm. austinpublishinggroup.com The presence of the benzene (B151609) rings and the ester group in this compound allows for sensitive detection in the UV range, typically between 220 nm and 258 nm. austinpublishinggroup.comresearchgate.net

The performance of an HPLC method is characterized by several validation parameters. For related compounds, methods have demonstrated high linearity, with correlation coefficients (r²) often exceeding 0.999. austinpublishinggroup.com The sensitivity of these methods is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For example, an HPLC method for benzyl alcohol reported an LOD of 0.86 µg/mL and an LOQ of 2.5 µg/mL, indicating the method's capability to detect and accurately quantify very small amounts of the analyte. austinpublishinggroup.com

Table 1: Typical HPLC Parameters for Analysis of Related Benzyl Compounds
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) austinpublishinggroup.com
Mobile PhaseAcetonitrile / Aqueous Buffer (e.g., 50mM Triethylamine) austinpublishinggroup.com
Flow Rate1.0 mL/min austinpublishinggroup.com
DetectionUV/Vis or Photodiode Array (PDA) at ~220-258 nm austinpublishinggroup.comresearchgate.net
TemperatureIsothermal, e.g., 40 °C austinpublishinggroup.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a specific analytical method, enhancing detectability or improving separation. researchgate.net For this compound, derivatization can be approached in two ways: modifying the molecule itself for better detection or using the molecule as a reagent to label other analytes.

Theoretical and Computational Investigations of Benzyl 2 4 Bromomethyl Phenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of a molecule. These methods provide a static, time-independent view of the molecule's structure, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine the optimized molecular geometry, total energy, dipole moment, and the distribution of electron density.

For a molecule like Benzyl (B1604629) 2-(4-(bromomethyl)phenyl)acetate, DFT calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-31G+(d,p). nih.govnih.gov These calculations yield fundamental electronic properties that are crucial for understanding the molecule's stability and reactivity.

A key output of DFT studies is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For Benzyl 2-(4-(bromomethyl)phenyl)acetate, the MEP would likely show negative potential around the oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and, significantly, the carbon of the bromomethyl group, highlighting its susceptibility to nucleophilic attack. nih.gov

Interactive Table 1: Representative DFT-Calculated Parameters Note: The following data is illustrative of typical parameters obtained from DFT calculations for organic molecules and does not represent experimentally verified values for this compound.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenylacetate (B1230308) and benzyl rings. The LUMO is likely distributed across the ester carbonyl group and the antibonding orbital of the C-Br bond, given the electronegativity of the oxygen and bromine atoms. This distribution implies that the molecule can donate electrons from its aromatic systems and accept electrons at the ester and bromomethyl sites, facilitating charge transfer interactions. nih.govresearchgate.net

Interactive Table 2: Illustrative Frontier Molecular Orbital (FMO) Energies Note: The following values are based on a related benzyl-containing Schiff base compound to illustrate typical FMO characteristics and are not specific to this compound. nih.gov

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain experimentally. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate the activation energy barriers for each step. acs.org

The synthesis of this compound can be approached in several ways, for instance, by the esterification of 4-(bromomethyl)phenylacetic acid with benzyl alcohol, or through the radical bromination of benzyl 2-(p-tolyl)acetate using a reagent like N-bromosuccinimide (NBS).

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions. um.esyoutube.com

For this compound, MD simulations could be used to study its behavior in various solvent environments or its interaction with biological macromolecules. For example, simulations could model how the molecule partitions into a lipid bilayer, a key process for assessing bioavailability. Studies on similar molecules like benzyl alcohol have used MD simulations to investigate their distribution, orientation, and dynamic properties within model cell membranes. um.esnih.gov Such simulations would track the position and orientation of the benzyl and phenylacetate moieties, revealing how the molecule anchors itself at the lipid-water interface and how the bromomethyl group is positioned within the hydrophobic core of the membrane. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this field. youtube.commdpi.com QSAR establishes a mathematical relationship between the chemical properties of a series of compounds and their activities. nih.gov

A QSAR study for analogs of this compound would involve synthesizing or computationally generating a library of related molecules with systematic structural modifications. These could include:

Varying the substituent on the benzyl group.

Replacing the bromine atom with other halogens (F, Cl, I) or a different leaving group.

Altering the length of the acetate (B1210297) linker.

For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and lipophilic properties. The calculated descriptors are then correlated with experimentally measured biological activity using statistical methods to build a predictive model. acs.orgnih.gov

Interactive Table 3: Common Molecular Descriptors for QSAR Studies

Predictive Modeling for Synthetic Routes and Optimization

Computational modeling can be extended to predict and optimize synthetic organic chemistry pathways. By combining quantum chemical calculations of reaction thermodynamics and kinetics with process modeling, it is possible to forecast reaction outcomes, yields, and the formation of byproducts. researchgate.net

For the synthesis of this compound, predictive models could be developed to optimize key reaction parameters. For an esterification reaction, this would involve modeling how temperature, catalyst concentration, and the removal of water affect the reaction rate and equilibrium position. organic-chemistry.org For a radical bromination, models could help determine the optimal initiator concentration and temperature to maximize the yield of the desired product while minimizing side reactions, such as dibromination. These predictive capabilities allow for the rational design of synthetic protocols, reducing the number of experiments needed and leading to more efficient, cost-effective, and sustainable chemical processes. acs.org

Q & A

Q. What are the common synthetic routes for Benzyl 2-(4-(bromomethyl)phenyl)acetate, and what key reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves bromomethylation of phenyl acetate derivatives. For example, N-bromosuccinimide (NBS) with 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride under reflux (80°C, 4 hours) is effective for introducing bromine at the para-position . Alternatively, Suzuki-Miyaura coupling using palladium catalysts under aerobic conditions can functionalize the benzyl group, as demonstrated in analogous biphenyl syntheses . Key factors affecting yield include stoichiometric control of brominating agents, reaction temperature, and inert atmosphere maintenance to prevent radical side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : The benzyl ester protons (δ ~5.1 ppm) and bromomethyl group protons (δ ~4.3 ppm) are diagnostic. Aromatic protons appear as distinct doublets in the δ 7.2–7.5 ppm range, while acetate methylenes resonate near δ 3.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z 333.0 (C16H15BrO2+) and fragmentation patterns consistent with bromine loss.
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) identifies impurities, with UV detection at 254 nm for aromatic systems .

Advanced Research Questions

Q. What strategies are employed to mitigate competing side reactions during the bromomethylation of phenyl acetate derivatives?

  • Methodological Answer : Competing oxidation or over-bromination is minimized by:
  • Radical scavengers : Adding inhibitors like TEMPO to quench excess radicals .
  • Temperature modulation : Maintaining sub-80°C conditions to suppress undesired C-Br bond cleavage.
  • Protective groups : Pre-functionalizing reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) ethers before bromination .
  • Kinetic monitoring : In-situ FTIR or GC-MS tracks reaction progress to optimize quenching time .

Q. How does this compound function as a linker in PROTACs, and what analytical methods validate its incorporation into larger conjugates?

  • Methodological Answer : The bromomethyl group enables nucleophilic substitution with thiols or amines in PROTAC (Proteolysis-Targeting Chimera) assembly. For example, conjugation with E3 ligase-binding moieties via SN2 reactions forms stable ether/amine linkages . Validation methods include:
  • LC-MS/MS : Confirms molecular weight shifts corresponding to conjugate formation.
  • X-ray crystallography : Resolves linker orientation in crystal structures (e.g., CCDC 1850211 for analogous compounds) .
  • Cellular assays : Western blotting validates target protein degradation, confirming functional integration .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for brominated phenyl acetates?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:
  • Recrystallization : Testing solvents (e.g., ethyl acetate/hexane) to isolate pure polymorphs .
  • Thermogravimetric analysis (TGA) : Differentiates decomposition points from true melting points.
  • Cross-validation : Comparing NMR data with structurally similar compounds (e.g., tert-butyl 2-(4-(bromomethyl)phenyl)acetate, CAS 77292-91-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.